methyl (2E,4E)-2-benzamidohexa-2,4-dienoate
Overview
Description
Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a benzamido group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4E)-2-benzamidohexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the use of diazomethane as a methylating agent, which reacts with the carboxylic acid to form the methyl ester . The reaction is usually carried out under mild conditions to prevent isomerization of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic esterification using methanol and an acid catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated esters.
Scientific Research Applications
Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl (2E,4E)-2-benzamidohexa-2,4-dienoate involves its interaction with molecular targets through its conjugated diene system and benzamido group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,4E)-hexadienoate: Similar in structure but lacks the benzamido group, making it less reactive in certain types of reactions.
N-methyl isobutylamide derivatives: These compounds share the amide functionality but differ in the alkyl chain length and substitution pattern.
Uniqueness
Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate is unique due to its combination of a conjugated diene system and a benzamido group, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
methyl (2E,4E)-2-benzamidohexa-2,4-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-4-10-12(14(17)18-2)15-13(16)11-8-6-5-7-9-11/h3-10H,1-2H3,(H,15,16)/b4-3+,12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMPNXUCQQSXSE-QMAXVLQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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